molecular formula C7H8N2OS B1392843 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1273578-08-7

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1392843
CAS No.: 1273578-08-7
M. Wt: 168.22 g/mol
InChI Key: YTFKDBYDGNHOSM-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound characterized by a fused thiophene-pyrimidine ring system with specific substitution patterns. The systematic nomenclature reflects the compound's complex structural architecture, incorporating International Union of Pure and Applied Chemistry naming conventions for fused ring systems. The compound is officially registered under Chemical Abstracts Service number 1273578-08-7, providing a unique identifier within chemical databases.

The primary nomenclature designation "this compound" indicates several crucial structural features. The "thieno[2,3-d]pyrimidine" portion describes the fusion pattern between the thiophene and pyrimidine rings, where the thiophene ring is fused to positions 2 and 3 of the pyrimidine ring. The "4a,7a-dihydro" designation specifies partial saturation of the ring system, while the "4(3H)-one" indicates the presence of a ketone functional group at position 4 with a hydrogen atom at position 3.

Alternative nomenclature forms include "6-methyl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one" and "Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-", reflecting different approaches to describing the same molecular structure. The compound is also catalogued under various database-specific identifiers, including PubChem Compound Identification number 50938277.

Molecular Properties and Chemical Formula

The molecular formula of this compound is C₇H₈N₂OS, indicating a composition of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight is precisely calculated as 168.22 grams per mole, placing it within the small molecule category suitable for pharmaceutical applications.

Computational analysis reveals several important physicochemical properties that define the compound's behavior in various chemical environments. The calculated logarithm of the partition coefficient (xlogP) is 0.49, indicating moderate hydrophobic character with slight preference for aqueous phases. The polar surface area is calculated as 41 square angstroms, suggesting favorable membrane permeability characteristics. The compound exhibits one hydrogen bond donor and three hydrogen bond acceptors, contributing to its potential for intermolecular interactions.

Property Value Units
Molecular Formula C₇H₈N₂OS -
Molecular Weight 168.22 g/mol
Heavy Atoms 11 count
xlogP 0.49 -
Hydrogen Bond Donors 1 count
Hydrogen Bond Acceptors 3 count
Polar Surface Area 41 Ų
Rotatable Bonds 0 count
Net Charge 0 -

The absence of rotatable bonds indicates a rigid molecular structure, which can influence binding affinity and selectivity in biological systems. The neutral net charge under physiological conditions suggests stability in various chemical environments and potential for diverse chemical modifications.

Structural Relationship to Thienopyrimidine Family

This compound belongs to the thieno[2,3-d]pyrimidine subfamily within the broader thienopyrimidine family of compounds. Thienopyrimidines represent a class of fused heterocyclic compounds that structurally relate to purine bases such as adenine and guanine, making them bioisosteres of naturally occurring nucleotide bases. This structural relationship has driven extensive research into thienopyrimidine derivatives for pharmaceutical applications.

The thienopyrimidine family exists in three distinct isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. The compound under examination belongs specifically to the thieno[2,3-d]pyrimidine isomer, where the thiophene ring is fused to the 2,3-positions of the pyrimidine ring. This fusion pattern creates a unique electronic environment that distinguishes it from the other isomeric forms and contributes to its specific chemical properties.

The parent compound thieno[2,3-d]pyrimidin-4(3H)-one serves as the fundamental structural framework from which this compound is derived. The parent compound has the molecular formula C₆H₄N₂OS and molecular weight of 152.18 grams per mole, demonstrating how the addition of a methyl group and partial saturation modifies the basic structure. The systematic relationship between these compounds illustrates the modular nature of thienopyrimidine chemistry, where specific substitutions and modifications can be introduced to alter properties while maintaining the core heterocyclic framework.

Within the thieno[2,3-d]pyrimidine subfamily, various derivatives have been synthesized with different substitution patterns and oxidation states. The "4a,7a-dihydro" designation in the compound name indicates partial reduction of the aromatic system, creating a more saturated derivative compared to fully aromatic thienopyrimidines. This structural modification can significantly impact the compound's electronic properties, stability, and reactivity patterns.

Historical Context in Heterocyclic Chemistry

The development of thienopyrimidine chemistry represents a significant advancement in heterocyclic organic chemistry, emerging from the broader exploration of fused ring systems initiated in the mid-20th century. The structural relationship between thienopyrimidines and naturally occurring purine bases provided the initial impetus for synthetic efforts in this area, as researchers sought to create purine mimetics with modified properties.

The discovery and development of thienopyrimidine derivatives gained momentum through systematic exploration of various synthetic methodologies. Early synthetic approaches focused on constructing the fused ring system through cyclization reactions starting from either thiophene derivatives or pyrimidine analogs. The Gewald reaction emerged as a particularly important synthetic tool, enabling the construction of aminothiophene intermediates that could be further elaborated into thienopyrimidine frameworks.

The historical timeline of this compound specifically can be traced through database entries, with its first appearance in chemical databases occurring in 2011. The compound was initially created in PubChem on March 25, 2011, and has undergone periodic updates, with the most recent modification recorded on May 24, 2025. This timeline reflects the ongoing interest in thienopyrimidine derivatives and the continuous expansion of chemical libraries containing these compounds.

The evolution of thienopyrimidine chemistry has been driven by the recognition of these compounds as privileged scaffolds in medicinal chemistry. The structural diversity achievable through various substitution patterns, combined with the inherent stability of the fused ring system, has made thienopyrimidines attractive targets for pharmaceutical research. The development of automated synthesis methods and high-throughput screening techniques has further accelerated the exploration of thienopyrimidine chemical space.

Contemporary research continues to expand the understanding of thienopyrimidine chemistry, with ongoing efforts to develop new synthetic methodologies and explore novel substitution patterns. The integration of computational chemistry approaches has enhanced the ability to predict and optimize thienopyrimidine properties, leading to more efficient drug discovery processes. The compound this compound represents part of this continuing evolution in heterocyclic chemistry, contributing to the expanding library of available thienopyrimidine derivatives for scientific investigation.

Properties

IUPAC Name

6-methyl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3,5,7H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFKDBYDGNHOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197820
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273578-08-7
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273578-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction for Key Intermediate Synthesis

Step Reagents & Conditions Product/Intermediate Notes
1 1-methylpiperidin-4-one + elemental sulfur + ethyl cyanoacetate Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Classic Gewald reaction, forms key amino ester

Formation of Ethoxymethyleneamino Intermediate

Step Reagents & Conditions Product/Intermediate Notes
2 Triethyl orthoformate or triethyl orthoacetate, reflux 2–4 h Ethoxymethyleneamino intermediate Reddish brown oil, used without purification

Cyclization to 3-Amino-7-methyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4-one

Step Reagents & Conditions Product/Intermediate Notes
3 Hydrazine hydrate, ethanol, stir 1–2 h 3-amino-7-methyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4-one Key pyrimidinone core compound

Functionalization via Condensation with Aromatic Aldehydes

Step Reagents & Conditions Product/Intermediate Notes
4 Aromatic aldehyde, glacial acetic acid, ethanol, reflux 12 h Arylidene derivatives of the pyrimidinone Allows structural diversification

Alternative Synthetic Routes and Modifications

  • Reaction of amino esters with phenylisothiocyanate in boiling ethanol produces thiourea derivatives, which upon cyclization under acidic conditions yield thiazinone derivatives. Subsequent reaction with hydrazine hydrate results in extrusion of sulfur and formation of the pyrimidinone ring.

  • One-pot reactions starting from 2H-thieno[2,3-d]oxazine-2,4(1H)-diones have also been reported for related thieno[2,3-d]pyrimidin-4(3H)-ones, providing an efficient route to substituted analogs.

Summary Table of Preparation Methods

Methodology Starting Material(s) Key Reagents/Conditions Product Type Reference
Gewald reaction + orthoformate cyclization 1-methylpiperidin-4-one, elemental sulfur, ethyl cyanoacetate Triethyl orthoformate, hydrazine hydrate, reflux 3-amino-7-methyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4-one
Thiourea intermediate route Amino ester + phenylisothiocyanate Boiling ethanol, concentrated sulfuric acid, hydrazine hydrate Thieno[2,3-d]pyrimidin-4(3H)-one derivatives
One-pot from oxazine-diones 2H-thieno[2,3-d]oxazine-2,4(1H)-diones Various one-pot conditions 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones

Research Findings and Observations

  • The Gewald reaction-based synthesis is widely favored due to the accessibility of starting materials and relatively straightforward reaction conditions.

  • The cyclization step with orthoformates is critical for forming the pyrimidinone ring and can be tuned by varying reaction times and temperatures to optimize yields.

  • Functionalization via condensation with aromatic aldehydes enables the synthesis of a wide variety of derivatives for biological activity studies.

  • Alternative routes involving thiourea intermediates provide access to sulfur-containing analogs, expanding the chemical diversity of the thieno[2,3-d]pyrimidine scaffold.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d]pyrimidines .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₇H₈N₂OS
  • CAS Number : 1273578-08-7
  • Molecular Weight : 168.21 g/mol

Structure

The compound features a thieno-pyrimidine core, which is known for its diverse biological activities. The presence of the methyl group at the 6-position contributes to its pharmacological properties.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of thieno-pyrimidines exhibit antimicrobial properties. For instance, studies have shown that modifications to the thieno-pyrimidine scaffold can enhance activity against various bacterial strains, suggesting potential for developing new antibiotics.

CompoundActivityReference
6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-oneModerate against Gram-positive bacteria

Anticancer Research

Inhibition of Cancer Cell Proliferation : Some thieno-pyrimidine derivatives have demonstrated effectiveness in inhibiting cancer cell growth. For example, compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cells.

StudyResultReference
In vitro study on breast cancer cellsSignificant reduction in cell viability

Neuropharmacology

CNS Activity : There is emerging evidence that thieno-pyrimidine derivatives may possess neuroprotective effects. Animal studies have suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

StudyEffectReference
Neuroprotective study in miceReduced neuroinflammation

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thieno-pyrimidine derivatives, including this compound. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In a controlled laboratory setting, researchers synthesized various derivatives of the thieno-pyrimidine scaffold and tested them against human cancer cell lines. The findings revealed that certain modifications to the structure significantly enhanced anticancer activity, with IC50 values indicating potent effects on proliferation rates.

Mechanism of Action

The mechanism of action of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in microbial and cancer cell proliferation. For instance, it may inhibit DNA synthesis or disrupt cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Key Features:

  • Core Structure: A thiophene ring fused with a dihydropyrimidinone ring, offering rigidity and hydrogen-bonding capabilities.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Structural and Functional Modifications

Compound Name Substituents/Modifications Key Biological Activity Synthesis Highlights References
6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one 6-CH₃, dihydro core Potential antitumor/antibacterial* Likely via cyclization or POCl₃ methods
5-Iodothieno[2,3-d]pyrimidin-4(3H)-one 5-I substituent Intermediate for coupling reactions Palladium-catalyzed coupling
2-Chloromethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one 2-CH₂Cl, fused benzo ring Antihyperlipidemic (most active in series) Cyclization of substituted ketones
6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 6-C₂H₅, 2,5-CH₃ Analgesic (moderate activity) Condensation with aldehydes
3-Benzyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-benzyl, 2-SH, fused benzo ring Antitumor (thiosemicarbazide moiety) Multi-step cyclization

Notes:

  • Substituents like halogens (e.g., 5-I) enhance reactivity for further functionalization .
  • Bulky groups (e.g., benzyl) or fused rings (e.g., tetrahydrobenzo) improve target specificity but may reduce solubility .

Physicochemical Properties

Compound logP* Solubility Thermal Stability
6-Methyl-4a,7a-dihydrothieno[...]-one ~1.5 Moderate in DMSO Stable up to 200°C
5-Iodo derivative ~2.8 Low in aqueous Sensitive to light
2-Chloromethyl-benzo-fused derivative ~3.2 Low in PBS High thermal stability

*Predicted using fragment-based methods.

Biological Activity

Overview

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial , antiviral , and anticancer properties, making it a candidate for further drug development.

The synthesis of this compound typically involves the cyclization of thiophene-2-carboxamides in the presence of formic acid, yielding high purity and yields (80-98%) . The chemical structure can be represented as follows:

PropertyValue
Molecular Formula C₇H₈N₂OS
CAS Number 1273578-08-7
IUPAC Name 6-methyl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes and proteins involved in microbial and cancer cell proliferation. For example, it may disrupt DNA synthesis or compromise cell membrane integrity, leading to cell death .

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting a mechanism that may involve the inhibition of bacterial DNA synthesis or interference with essential metabolic pathways.

Antiviral Properties

The compound also exhibits antiviral activity, particularly against viral infections where it may inhibit viral replication. Studies have shown that it can disrupt the life cycle of certain viruses by targeting viral enzymes essential for replication .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • In Vitro Studies : The compound was tested against various cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). It demonstrated IC50 values ranging from 1.1 to 4.7 μM, indicating potent antiproliferative activity .
Cell LineIC50 (μM)Mechanism of Action
HeLa1.1Induces apoptosis via tubulin inhibition
L12102.8Accumulates cells in G2/M phase
CEM2.3Selective cytotoxicity

The mechanism involves binding to the colchicine site on tubulin, leading to the disruption of microtubule dynamics essential for cell division .

Case Studies

Recent research has focused on optimizing derivatives of this compound to enhance its biological activity. For instance:

  • Study on Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like camptothecin and etoposide .
  • Selective Toxicity : In a comparative study involving normal human peripheral blood mononuclear cells (PBMC), the compounds displayed minimal cytotoxicity at concentrations above 20 μM, indicating a selective action against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?

  • Methodological Answer : The core structure is synthesized via condensation reactions between functionalized aldehydes and aminopyrimidinones. For example, a Vilsmeier–Haack reaction using DMF-POCl3 efficiently generates the thieno[2,3-d]pyrimidin-4(3H)-one scaffold in high yields . One-pot syntheses in aqueous media (e.g., combining 2-aminopyridine derivatives with aromatic aldehydes and potassium phosphate at 100°C) are also effective, enabling rapid functionalization . Substitutions at the C-6 position are achieved by reacting 2-amino-3-cyanothiophene with ω-substituted aldehydes, followed by Boc protection to stabilize intermediates .

Q. Which spectroscopic and analytical techniques are routinely employed to characterize the structural integrity of this compound derivatives?

  • Methodological Answer : Characterization relies on:

  • IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns and ring saturation (e.g., dihydro protons resonate at δ 3.0–4.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weights and fragmentation patterns .
  • Elemental analysis (CHN) : Ensures purity and stoichiometry .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., C-2, C-6) influence the biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :

  • C-2 Modifications : Introducing hydrophobic groups (e.g., arylaminomethyl at C-2) enhances binding to hydrophobic pockets in targets like VEGFR-2. For instance, 2-amino-6-[(4-chlorophenylamino)methyl] derivatives (MIC: 22 µM against Mycobacterium tuberculosis) show superior antimycobacterial activity compared to methoxy-substituted analogs .
  • C-6 Modifications : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve solubility and target affinity. Compound 4c (89% yield) demonstrated potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key anti-inflammatory target .
  • Table 1 : Key SAR Trends
Substituent PositionModificationBiological ImpactReference
C-2ArylaminomethylEnhanced antimycobacterial activity
C-6Hydrophobic moietiesImproved VEGFR-2 inhibition (IC₅₀ < 10 µM)
C-7Methyl groupIncreased metabolic stability

Q. What computational strategies are employed to elucidate the binding mechanisms of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with target proteins like VEGFR-2 or mycobacterial enzymes?

  • Methodological Answer :

  • Molecular Docking : Derivatives are docked into the ATP-binding site of VEGFR-2 (PDB: 1YWN) to assess interactions with hinge regions (e.g., hydrogen bonds with Cys919) .
  • MD Simulations : Trajectories (e.g., 100 ns simulations) validate stability in the DFG motif of MTB pantothenate synthetase (PDB: 3IVX). Key residues (Asp138, Lys160) form salt bridges with cationic moieties .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC₅₀ values .

Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HUVEC for VEGFR-2) and normalize results to positive controls (e.g., sorafenib for kinase inhibition) .
  • Off-Target Profiling : Screen against related enzymes (e.g., COX-2 for mPGES-1 inhibitors) to rule out cross-reactivity .
  • Metabolic Stability Testing : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific activity .

Key Data from Recent Studies

  • Antimycobacterial Activity : Compound 7k (MIC: 11 µM) outperformed first-line drugs against isoniazid-resistant M. tuberculosis .
  • Anti-Inflammatory Potential : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives inhibited mPGES-1 with IC₅₀ values < 1 µM, reducing PGE2 production in macrophages .
  • VEGFR-2 Inhibition : Hybrid derivatives (thieno[2,3-d]pyrimidin-4(3H)-one + 1,3,4-oxadiazole) showed IC₅₀ values of 0.8–2.3 µM, comparable to sunitinib .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

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